Cas no 55897-35-3 (4,4-dimethyl-1,2-thiazetidine-1,1,3-trione)

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is a heterocyclic compound featuring a four-membered thiazetidine ring with sulfonyl and carbonyl functional groups. Its unique structure confers stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and other sulfur-containing derivatives. The presence of geminal dimethyl groups enhances steric hindrance, which can influence selectivity in chemical reactions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental reproducibility. Handling requires standard safety precautions for sulfonyl-containing compounds.
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione structure
55897-35-3 structure
商品名:4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
CAS番号:55897-35-3
MF:C4H7NO3S
メガワット:149.168
MDL:MFCD22196693
CID:4036694
PubChem ID:12225145

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 1,2-Thiazetidin-3-one, 4,4-dimethyl-, 1,1-dioxide
    • 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
    • MDL: MFCD22196693

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-99172-0.1g
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
0.1g
$301.0 2025-02-21
Enamine
EN300-99172-5000mg
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
5g
$2028.0 2022-02-28
Enamine
EN300-99172-10000mg
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
10g
$3008.0 2022-02-28
Enamine
EN300-99172-2.5g
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
2.5g
$1707.0 2025-02-21
Enamine
EN300-99172-10g
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione
55897-35-3 95%
10g
$3746.0 2023-09-01
Aaron
AR019UJ4-100mg
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
55897-35-3 95%
100mg
$439.00 2025-02-08
Aaron
AR019UJ4-2.5g
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
55897-35-3 95%
2.5g
$2373.00 2025-02-08
1PlusChem
1P019UAS-1g
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
55897-35-3 95%
1g
$1003.00 2025-03-04
Enamine
EN300-99172-0.05g
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
0.05g
$202.0 2025-02-21
Enamine
EN300-99172-10.0g
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione
55897-35-3 95.0%
10.0g
$3746.0 2025-02-21

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 関連文献

4,4-dimethyl-1,2-thiazetidine-1,1,3-trioneに関する追加情報

Comprehensive Overview of 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione (CAS No. 55897-35-3): Properties, Applications, and Industry Insights

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione (CAS No. 55897-35-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. This sulfur-containing molecule, characterized by a four-membered thiazetidine ring, is often explored for its potential as a building block in synthetic chemistry. The presence of multiple carbonyl groups (1,1,3-trione) and 4,4-dimethyl substitutions enhances its stability and selectivity in reactions, making it valuable for designing novel bioactive compounds.

Recent trends in green chemistry and sustainable synthesis have amplified interest in 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione. Researchers are investigating its role in catalytic processes and as a precursor for biodegradable materials. A 2023 study highlighted its utility in photoactive compounds, aligning with the growing demand for energy-efficient chemical processes. Furthermore, its compatibility with flow chemistry techniques addresses industry needs for scalable and waste-minimized production.

The compound's mechanism of action often involves ring-opening reactions, which are pivotal in constructing complex molecular architectures. This property makes CAS No. 55897-35-3 particularly relevant to medicinal chemistry, where it serves as a scaffold for enzyme inhibitors and receptor modulators. Computational studies using AI-driven molecular modeling have recently predicted its potential interactions with biological targets, a topic frequently searched in academic databases.

From an industrial perspective, 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione is classified as a high-value intermediate. Its synthesis typically involves cyclization of thioamides or oxidation of corresponding thiazolidine derivatives. Manufacturers emphasize purity optimization (>98%) to meet the stringent requirements of GMP-certified facilities, a key concern for buyers in regulatory-heavy markets like the EU and North America.

Emerging applications include its use in advanced material science, particularly in self-healing polymers and coordination complexes with transition metals. These developments respond to the surge in searches for "smart materials chemistry" and "multifunctional additives." Notably, the compound's thermal stability (decomposition >200°C) makes it suitable for high-performance coatings, a sector projected to grow at 5.8% CAGR through 2030.

Analytical characterization of 55897-35-3 relies heavily on NMR spectroscopy (notable singlet at δ 1.5 ppm for methyl groups) and HPLC-MS. These techniques dominate related search queries, reflecting the compound's analytical challenges. Recent patents have disclosed novel purification methods using supercritical fluid extraction, addressing common questions about scale-up bottlenecks in fine chemical production.

Environmental and safety assessments indicate that 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione exhibits low ecotoxicity (EC50 >100 mg/L in Daphnia tests), a critical factor for REACH compliance. This data supports its inclusion in green solvent formulations, a trending topic among circular economy advocates. Storage recommendations typically suggest inert atmospheres to prevent hydrolytic degradation, a technical detail frequently queried by laboratory personnel.

In conclusion, CAS No. 55897-35-3 represents a versatile tool for modern chemistry, bridging gaps between academic research and industrial applications. Its evolving role in bioconjugation chemistry and catalysis ensures continued relevance, while advancements in process intensification promise cost-effective manufacturing routes. As synthetic methodologies advance, this compound is poised to address pressing challenges in drug discovery and functional material design.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:55897-35-3)4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
A1040041
清らかである:99%
はかる:1g
価格 ($):538.0